
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with piperidine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the compound in high purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2-amine can be compared with other thiazole derivatives and piperidine-containing compounds. Similar compounds include:
Thiazole derivatives: Compounds such as 2-aminothiazole and thiazole-4-carboxamide share structural similarities and may exhibit comparable chemical reactivity.
Piperidine derivatives: Compounds like piperidine-4-carboxamide and N-methylpiperidine have similar piperidine moieties and may have analogous biological activities.
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine moieties, which confer distinct chemical and biological properties .
属性
分子式 |
C9H15N3O2S2 |
|---|---|
分子量 |
261.4 g/mol |
IUPAC 名称 |
4-methyl-5-piperidin-1-ylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3O2S2/c1-7-8(15-9(10)11-7)16(13,14)12-5-3-2-4-6-12/h2-6H2,1H3,(H2,10,11) |
InChI 键 |
LHCFBCDZNWFYQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


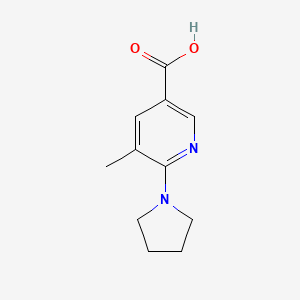
![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
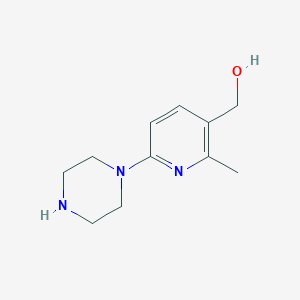
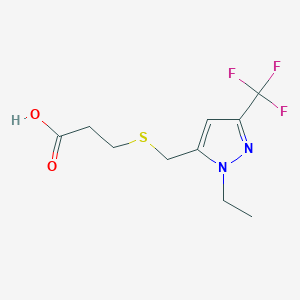


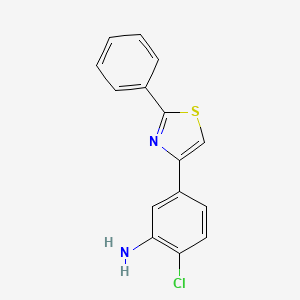
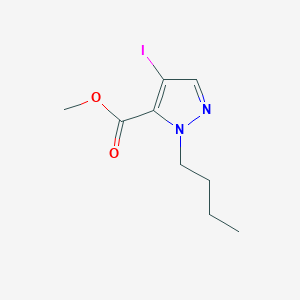
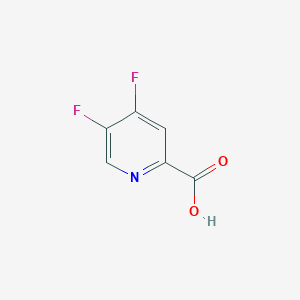

![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)


![tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)
